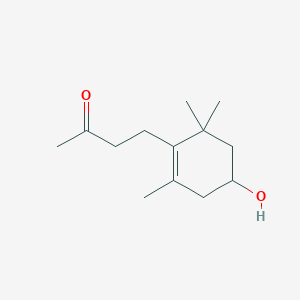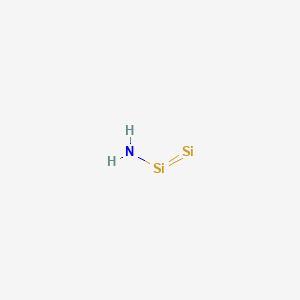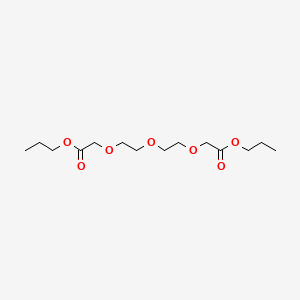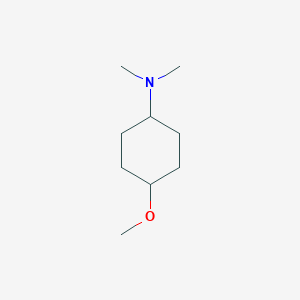![molecular formula C8H16O5 B14274127 2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol CAS No. 136632-98-9](/img/structure/B14274127.png)
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: It can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Applications De Recherche Scientifique
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during organic synthesis.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug design and refinement of x-ray crystal complexes.
Industry: Utilized in the preparation of various chemical intermediates and reagents.
Mécanisme D'action
The mechanism of action of 2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol involves its ability to form stable cyclic acetals and ketals. These structures provide stability against nucleophiles and bases, making the compound useful as a protecting group in organic synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another compound with a dioxolane ring, used in various synthetic applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A related compound with an amine group.
Uniqueness
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol is unique due to its specific structure, which allows it to act as an effective protecting group for carbonyl compounds. Its stability and reactivity make it valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
136632-98-9 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxolan-2-ylmethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C8H16O5/c9-1-2-10-3-4-11-7-8-12-5-6-13-8/h8-9H,1-7H2 |
Clé InChI |
BIWBRIOMMHSQTL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)



silane](/img/structure/B14274070.png)


![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)


